cis-Bis(isopropylammine)dichloroplatinum(II)
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Overview
Description
cis-Bis(isopropylammine)dichloroplatinum(II): is a platinum-based compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. It is a derivative of iproplatin, a second-generation platinum complex. This compound is characterized by its square planar geometry, with two isopropylamine ligands and two chloride ligands coordinated to a central platinum(II) ion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(isopropylammine)dichloroplatinum(II) typically involves the reduction of iproplatin. One common method includes the use of reducing agents such as ascorbic acid or cysteine. The reaction proceeds as follows:
Reduction of Iproplatin: Iproplatin is reduced in the presence of ascorbic acid or cysteine, leading to the formation of cis-Bis(isopropylammine)dichloroplatinum(II).
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: While specific industrial production methods for cis-Bis(isopropylammine)dichloroplatinum(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale chromatographic purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-Bis(isopropylammine)dichloroplatinum(II) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as water, ammonia, or other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in biological systems where it may be reduced or oxidized depending on the cellular environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include water, ammonia, and various nucleophiles.
Redox Reactions: Reducing agents like ascorbic acid and cysteine are commonly used in the reduction of iproplatin to form cis-Bis(isopropylammine)dichloroplatinum(II).
Major Products:
Scientific Research Applications
cis-Bis(isopropylammine)dichloroplatinum(II) has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its anticancer properties.
Biological Studies: Research focuses on understanding the compound’s interaction with cellular components, particularly DNA, to elucidate its mechanism of action and potential therapeutic effects.
Chemical Research:
Mechanism of Action
The mechanism of action of cis-Bis(isopropylammine)dichloroplatinum(II) involves its interaction with DNA. The compound binds to DNA, forming intrastrand cross-links between adjacent guanine bases. This binding disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the N7 atoms of guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
cis-Diamminedichloroplatinum(II) (Cisplatin): A widely used anticancer drug with a similar mechanism of action, forming DNA cross-links and inducing apoptosis.
cis-Dichloro-bis(cyclopropylamine)platinum(II): Another platinum-based compound with anticancer properties, differing in the nature of the amine ligands.
cis-Dichloro-bis(benzonitrile)platinum(II): A compound used in chemical research, known for its isomerization properties.
Uniqueness: cis-Bis(isopropylammine)dichloroplatinum(II) is unique due to its specific isopropylamine ligands, which may influence its reactivity, stability, and biological activity compared to other platinum-based compounds. Its formation as a metabolite of iproplatin also highlights its relevance in the context of drug metabolism and pharmacokinetics .
Properties
CAS No. |
41637-05-2 |
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Molecular Formula |
C6H18Cl2N2Pt |
Molecular Weight |
384.21 g/mol |
IUPAC Name |
dichloroplatinum;propan-2-amine |
InChI |
InChI=1S/2C3H9N.2ClH.Pt/c2*1-3(2)4;;;/h2*3H,4H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
DFGSUXGZWFZTEU-UHFFFAOYSA-L |
SMILES |
CC(C)N.CC(C)N.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
CC(C)N.CC(C)N.Cl[Pt]Cl |
Key on ui other cas no. |
44983-28-0 |
Synonyms |
is(isopropylamine)dichloroplatinum bis(isopropylamine)dichloroplatinum, (SP-4-2)-isomer bis-isopropylamine dichloroplatinum II cis-dichloro-bis-isopropylamine platinum(II) dichloro-bis-isopropylamine platinum(II) JM 6 JM-6 |
Origin of Product |
United States |
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